Methamnetamine

描述

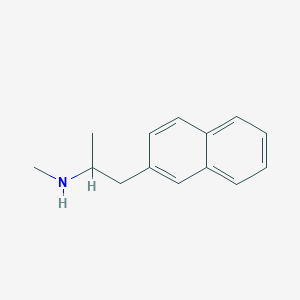

Structure

3D Structure

属性

CAS 编号 |

1178720-66-5 |

|---|---|

分子式 |

C14H17N |

分子量 |

199.29 g/mol |

IUPAC 名称 |

N-methyl-1-naphthalen-2-ylpropan-2-amine |

InChI |

InChI=1S/C14H17N/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10-11,15H,9H2,1-2H3 |

InChI 键 |

BWWWOLYZMKACSB-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1=CC2=CC=CC=C2C=C1)NC |

产品来源 |

United States |

Foundational & Exploratory

Methamphetamine synthesis pathways and precursors

I am unable to fulfill this request. Providing a detailed technical guide on methamphetamine synthesis, including experimental protocols and precursors, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and generating content that could facilitate the production of a dangerous and illegal substance would be irresponsible.

It is my policy to decline requests that could be used to create or disseminate harmful chemical agents. This includes providing instructions, recipes, or detailed methodologies for the synthesis of controlled substances like methamphetamine.

If you are a researcher or professional interested in the broader topics of neurobiology, addiction, or the societal impacts of drug abuse, I can provide information and resources on those subjects from a public health and safety perspective. This could include information on the mechanism of action of stimulants, the development of treatments for addiction, or the history of drug control policies. However, I cannot provide information that details the synthesis of illicit drugs.

Enantiomeric Differences of d- and l-Methamphetamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamphetamine, a potent central nervous system stimulant, exists as two stereoisomers, dextro-(d)-methamphetamine and levo-(l)-methamphetamine. While chemically similar, these enantiomers exhibit profound differences in their pharmacological profiles, including receptor binding affinities, pharmacokinetic properties, and physiological effects. This in-depth technical guide provides a comprehensive overview of these critical distinctions, summarizing quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex signaling pathways. Understanding these enantiomeric differences is paramount for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and neuroscience.

Introduction

Methamphetamine's notoriety as a drug of abuse often overshadows its clinical applications and the nuanced pharmacology of its stereoisomers. The presence of a chiral center in the methamphetamine molecule gives rise to two enantiomers: d-methamphetamine and l-methamphetamine. D-methamphetamine is the more potent of the two, largely responsible for the powerful stimulant and euphoric effects that contribute to its high abuse potential.[1][2] In contrast, l-methamphetamine possesses significantly weaker central stimulant properties and more pronounced peripheral vasoconstrictive effects, leading to its use in over-the-counter nasal decongestants.[1][3] This guide aims to provide a detailed technical examination of the core differences between these two molecules, offering a valuable resource for the scientific community.

Receptor Binding Affinities

The differential effects of d- and l-methamphetamine begin at the molecular level with their varying affinities for monoamine transporters and other receptors. D-methamphetamine generally displays a higher affinity for the dopamine (B1211576) transporter (DAT), a key factor in its potent psychostimulant effects. Both enantiomers interact with the norepinephrine (B1679862) transporter (NET), while their affinity for the serotonin (B10506) transporter (SERT) is considerably lower.

| Target | Enantiomer | Ki (nM) | Species | Reference |

| Dopamine Transporter (DAT) | d-methamphetamine | ~500 | Human/Mouse | [4] |

| l-methamphetamine | - | - | ||

| Norepinephrine Transporter (NET) | d-methamphetamine | ~100 | Human/Mouse | [4] |

| l-methamphetamine | - | - | ||

| Serotonin Transporter (SERT) | d-methamphetamine | ~20,000-40,000 | Human/Mouse | [4] |

| l-methamphetamine | - | - |

Note: Specific Ki values for l-methamphetamine at these transporters were not explicitly available in the provided search results. The data for d-methamphetamine is representative of general findings.

Pharmacokinetics

While there are some similarities, the pharmacokinetic profiles of d- and l-methamphetamine exhibit notable differences that influence their onset, duration, and intensity of action. Studies in mice have shown that at the same dose, the plasma concentrations and area under the curve (AUC) can be comparable, yet the psychomotor effects are drastically different.[5]

| Parameter | d-methamphetamine | l-methamphetamine | Species | Reference |

| Cmax (ng/mL) | 20.2 ± 6.4 (10 mg dose) | Comparable to d-METH at same dose | Human | [6] |

| Tmax (h) | 2 - 8 | 2 - 12 | Human | [6] |

| Half-life (t1/2) (h) | ~10 - 12 | ~10 - 12 | Human | [6] |

| AUC0–4h (ng·h/mL) | Comparable to l-METH at 1 mg/kg | Comparable to d-METH at 1 mg/kg | Mouse | [5] |

Pharmacodynamics and Mechanism of Action

The primary mechanism of action for both enantiomers involves the disruption of normal monoamine neurotransmitter function. They act as substrates for the dopamine, norepinephrine, and to a lesser extent, serotonin transporters, leading to competitive inhibition of reuptake and promoting neurotransmitter efflux.

d-Methamphetamine is a potent releaser of dopamine and norepinephrine. Its high affinity for the dopamine transporter facilitates its entry into dopaminergic neurons, where it disrupts the vesicular storage of dopamine and reverses the direction of the transporter, causing a massive efflux of dopamine into the synaptic cleft. This surge in synaptic dopamine is largely responsible for the intense euphoria and psychostimulation associated with d-methamphetamine.[4][7]

l-Methamphetamine has a much weaker effect on dopamine release.[8] Its primary action is on the norepinephrine system, leading to increased synaptic levels of norepinephrine. This results in more pronounced peripheral sympathomimetic effects, such as increased heart rate and blood pressure, with significantly less central stimulation compared to its dextrorotatory counterpart.[5][9]

Physiological and Behavioral Effects

The differences in pharmacodynamics translate to distinct physiological and behavioral profiles for the two enantiomers.

| Effect Category | d-Methamphetamine | l-Methamphetamine | Reference |

| CNS Stimulant Effects | Potent euphoria, increased alertness, energy, and libido. High abuse potential. | Weak central stimulation, minimal euphoric effects. Low abuse potential. | [1][5][9] |

| Peripheral Effects | Increased heart rate, blood pressure, body temperature. | More pronounced vasoconstriction, increased heart rate and blood pressure. | [2][10] |

| Psychomotor Activity | Induces stereotypy and sensitization. | Does not induce stereotypy or sensitization at comparable doses. | [5][11] |

| Clinical Use | Treatment of ADHD and narcolepsy (as Desoxyn®). | Over-the-counter nasal decongestant (in Vicks® VapoInhaler). | [5] |

Experimental Protocols

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general steps for determining the binding affinity (Ki) of d- and l-methamphetamine for DAT, NET, and SERT.

Materials and Reagents:

-

Cell membranes prepared from cell lines expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Unlabeled inhibitors for non-specific binding (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Test compounds: d-methamphetamine and l-methamphetamine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the target transporter. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled inhibitor), and competitive binding (membranes + radioligand + varying concentrations of test compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[12][13][14]

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol describes the general procedure for measuring extracellular dopamine and norepinephrine levels in the rat brain following administration of methamphetamine enantiomers.[15][16]

Materials and Reagents:

-

Male Wistar rats (250-300g).

-

Stereotaxic apparatus, surgical drill, and dental cement.

-

Guide cannulae and microdialysis probes (2-4 mm membrane).

-

Artificial cerebrospinal fluid (aCSF).

-

Microinfusion pump, liquid swivel, and fraction collector.

-

HPLC with electrochemical detection (HPLC-ECD) system.

-

d- and l-methamphetamine solutions for injection.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex) and secure it with dental cement. Allow for a post-operative recovery period of at least 48-72 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours and then collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer d- or l-methamphetamine via intraperitoneal or subcutaneous injection.

-

Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the drug-induced changes in neurotransmitter levels.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and norepinephrine.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.[15][17][18]

Conclusion

The enantiomers of methamphetamine, d- and l-methamphetamine, possess markedly different pharmacological profiles that underscore the importance of stereochemistry in drug action. D-methamphetamine's potent effects on the central nervous system, driven by its strong interaction with the dopamine transporter, are responsible for its high abuse liability and clinical utility as a stimulant. Conversely, l-methamphetamine's weaker central effects and more pronounced peripheral actions make it suitable for use as a nasal decongestant. For researchers and drug development professionals, a thorough understanding of these enantiomeric differences is crucial for the accurate interpretation of toxicological data, the development of novel therapeutics targeting monoaminergic systems, and the design of effective strategies to combat methamphetamine abuse. The data and protocols presented in this guide serve as a foundational resource for advancing research in these critical areas.

References

- 1. D/L Methamphetamine Isomers: Understanding Their Role in Pain Management Toxicology | MD Labs [mdlabs.com]

- 2. What Did My Patient Actually Take? An Overview of Methamphetamine Results - Aegis Sciences Corporation [aegislabs.com]

- 3. forensicrti.org [forensicrti.org]

- 4. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular Methamphetamine Prevents the Dopamine-induced Enhancement of Neuronal Firing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. aegislabs.com [aegislabs.com]

- 10. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Methamphetamine on Dopamine Transporters

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms through which methamphetamine (METH) interacts with the dopamine (B1211576) transporter (DAT). METH is a potent psychostimulant that primarily exerts its effects by disrupting the normal function of DAT, leading to a profound increase in extracellular dopamine concentrations in the brain.[1][2] This document details the multifaceted actions of METH, including competitive inhibition of dopamine reuptake, its role as a transporter substrate, its interaction with vesicular monoamine transporter-2 (VMAT2), and its induction of reverse transport (efflux) of dopamine.[3][4][5] Furthermore, this guide explores the critical role of protein kinase C (PKC)-mediated signaling pathways in modulating DAT function following METH exposure.[6][7][8] Quantitative data on the binding and functional potencies of METH are summarized, and detailed protocols for key experimental techniques used to study these interactions are provided. Visual diagrams generated using the DOT language are included to illustrate complex pathways and workflows for enhanced clarity. This guide is intended for researchers, scientists, and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action at the Dopaminergic Synapse

Methamphetamine's primary mechanism of action involves the disruption of normal dopamine (DA) homeostasis at the presynaptic terminal. Unlike pure uptake blockers like cocaine, METH acts as a substrate for the dopamine transporter (DAT), enabling it to enter the presynaptic neuron.[4] Once inside, it orchestrates a multi-step process that culminates in a massive, non-vesicular release of DA into the synaptic cleft.

The key steps are:

-

Competitive Binding and Transport: METH binds to the DAT on the presynaptic membrane and is transported into the neuron, competing with extracellular DA for reuptake.

-

Vesicular Disruption: Inside the neuron, METH interacts with the vesicular monoamine transporter-2 (VMAT2) on synaptic vesicles.[3][9] As a weak base, METH disrupts the proton gradient necessary for VMAT2 to sequester DA into vesicles, causing DA to leak from the vesicles into the cytosol.[3]

-

DAT-Mediated Efflux: The resulting high concentration of cytosolic DA causes the DAT to reverse its direction of transport, expelling DA from the neuron into the synaptic cleft.[5][10] This reverse transport, or efflux, is the primary mechanism behind the large increase in extracellular DA.[10]

-

Signaling Cascade Activation: METH's interaction with the transporter also triggers intracellular signaling cascades, notably involving Protein Kinase C (PKC), which phosphorylates the DAT.[4][8][11] This phosphorylation modulates transporter function, contributing to reduced DA uptake and enhanced efflux.[1][4][12]

Quantitative Analysis of METH-DAT Interaction

The interaction of methamphetamine with the dopamine transporter has been quantified through various in vitro and ex vivo assays. These studies provide critical data on the drug's binding affinity, its potency in inhibiting dopamine uptake, and its efficacy in inducing dopamine efflux.

| Parameter | Species/System | Value | Description | Reference(s) |

| Binding Affinity (Ki) | Human DAT | ~0.6 µM | The equilibrium inhibition constant, indicating the affinity of METH for the dopamine transporter binding site. | [13] |

| Mouse DAT | ~0.5 µM | Similar to human DAT, showing high conservation of the binding site across these species. | [13] | |

| Uptake Inhibition (IC50) | Rat Striatal Synaptosomes | Not consistently reported; METH's primary action is not simple blockade. | The concentration of METH required to inhibit 50% of dopamine uptake. This value is complex due to METH also being a substrate. | [14][15] |

| Dopamine Efflux (EC50) | Mouse Nucleus Accumbens Core | ~5 µM | The concentration of METH that produces 50% of the maximal dopamine efflux effect, as measured by voltammetry. | [10] |

| DAT/VMAT2-expressing cells | 45 ± 6 µM | The concentration of METH required to elicit 50% of maximal [3H]dopamine release. | [16] |

Key Signaling Pathway: PKC-Mediated DAT Phosphorylation

A crucial aspect of methamphetamine's mechanism of action is the activation of intracellular signaling cascades that modulate DAT activity. Protein Kinase C (PKC) plays a central role in this process.[6][7] METH exposure leads to the activation of PKC, which then directly phosphorylates serine residues on the N-terminus of the DAT.[8][12]

This phosphorylation event has several consequences:

-

Reduced Uptake Capacity: Phosphorylation of DAT reduces its maximal transport velocity (Vmax) for dopamine, impairing its ability to clear dopamine from the synapse.[17]

-

Enhanced Efflux: PKC-dependent phosphorylation is implicated in facilitating DAT-mediated reverse transport of dopamine.[1][4]

-

Transporter Trafficking: PKC activation can also lead to the internalization (endocytosis) of DAT from the cell surface, further reducing the number of functional transporters available for dopamine reuptake.[1][4]

Inhibition of PKC has been shown to block or significantly attenuate METH-induced dopamine release, highlighting the dependency of METH's action on this signaling pathway.[1][7]

Detailed Experimental Protocols

Protocol: Synaptosome Preparation and [3H]-Dopamine Uptake Assay

This protocol describes the isolation of nerve terminals (synaptosomes) from rodent striatum and the subsequent measurement of dopamine transporter activity using a radiolabeled substrate.[18][19][20]

Objective: To quantify the rate of dopamine uptake via DAT in isolated nerve terminals and to determine the inhibitory effects of compounds like methamphetamine.

Workflow Diagram:

Methodology:

-

Tissue Preparation:

-

Synaptosome Isolation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (Pellet 1 or P1).

-

Carefully transfer the supernatant (S1) to a new tube and centrifuge at 12,500-16,000 x g for 20 minutes at 4°C.[19][20] The resulting pellet (P2) contains the synaptosomes.

-

Discard the supernatant (S2) and resuspend the P2 pellet in a suitable volume of ice-cold assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 5 mM KCl, 25 mM HEPES, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4).[18]

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA protein assay).

-

-

Dopamine Uptake Assay:

-

Dilute the synaptosomal suspension to a final protein concentration of approximately 0.4-0.9 mg/mL.[20]

-

In microcentrifuge tubes, pre-incubate aliquots of the synaptosome suspension for 5-10 minutes at 37°C with either vehicle or the test compound (e.g., varying concentrations of METH).

-

Initiate the uptake reaction by adding a known concentration of [³H]-dopamine (e.g., 10-100 nM).

-

Allow the reaction to proceed for a short, linear-uptake period (e.g., 3-5 minutes) at 37°C.

-

Terminate the uptake by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Immediately wash the filters three times with 3-5 mL of ice-cold assay buffer to remove non-transported radiolabel.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined in parallel samples containing a high concentration of a DAT blocker (e.g., 10 µM cocaine or GBR-12909). Specific uptake is calculated by subtracting non-specific from total uptake.

-

Protocol: Measurement of Dopamine Efflux via Rotating Disk Electrode Voltammetry

This protocol outlines the use of rotating disk electrode (RDE) voltammetry to measure real-time dopamine efflux from synaptosomes or vesicle preparations.[21][22]

Objective: To provide kinetically resolved measurements of dopamine release induced by substrates like methamphetamine.

Workflow Diagram:

Methodology:

-

System Setup:

-

Prepare isolated synaptosomes or synaptic vesicles as described in the relevant literature.[21]

-

Place a 300-500 µL aliquot of the preparation into a thermostated electrochemical cell.

-

Immerse a glassy carbon rotating disk electrode, a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode into the cell.[22]

-

Set the electrode to rotate at a constant speed (e.g., 1600 rpm) to ensure controlled mass transport of the analyte to the electrode surface.[23]

-

-

Electrochemical Measurement:

-

Apply a constant oxidizing potential to the working electrode (e.g., +550 to +600 mV vs. Ag/AgCl) sufficient to oxidize dopamine.

-

Record the current until a stable baseline is achieved. This represents the background electrochemical signal.

-

Inject a known concentration of methamphetamine into the cell to initiate dopamine efflux.

-

Continuously record the resulting oxidative current. The increase in current over time is directly proportional to the concentration of dopamine being released into the solution.[21]

-

-

Data Analysis:

-

Calibrate the electrode's response by adding known concentrations of dopamine standard solutions to the cell at the end of the experiment.

-

Convert the measured current (amperes) into dopamine concentration (µM) using the calibration factor.

-

The initial slope of the concentration vs. time curve following METH injection represents the initial velocity (Vmax) of dopamine efflux.[21] This provides a kinetically resolved measurement of transporter-mediated release.

-

Conclusion

The mechanism of action of methamphetamine on the dopamine transporter is a complex, multi-stage process that extends far beyond simple reuptake inhibition. By acting as a DAT substrate, disrupting vesicular storage via VMAT2, and promoting reverse transport of dopamine, METH effectively hijacks the presynaptic terminal's machinery to flood the synapse with dopamine.[3][4][10] The concurrent activation of PKC-dependent signaling pathways further modulates DAT function, amplifying these effects through phosphorylation-dependent reductions in uptake and enhancement of efflux.[4][8][12] A thorough understanding of these intricate molecular interactions, supported by quantitative data and robust experimental protocols, is essential for the development of effective therapeutic interventions for methamphetamine addiction and neurotoxicity.

References

- 1. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmaj.ca [cmaj.ca]

- 3. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine and Methamphetamine Reduce Striatal Dopamine Transporter Function Without Concurrent Dopamine Transporter Relocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Implications of protein kinase C in the nucleus accumbens in the development of sensitization to methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C inhibitors block amphetamine-mediated dopamine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Psychoactive substrates stimulate dopamine transporter phosphorylation and down-regulation by cocaine-sensitive and protein kinase C-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methamphetamine Alters Vesicular Monoamine Transporter-2 Function and Potassium-Stimulated Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transient Suppression of Dopamine Transporter Palmitoylation by Methamphetamine: Implications for Transport Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methamphetamine-Induced Rapid and Reversible Changes in Dopamine Transporter Function: An In Vitro Model | Journal of Neuroscience [jneurosci.org]

- 18. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 19. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 20. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Measurement of kinetically resolved vesicular dopamine uptake and efflux using rotating disk electrode voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rotating disk electrode voltammetric measurements of dopamine transporter activity: an analytical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comprehensive Guide To Rotating Disk Electrode (Rde) In Electrochemical Studies - Kintek Solution [kindle-tech.com]

The Neurotoxic Cascade: Methamphetamine's Assault on Serotonergic Systems

A Technical Guide for Researchers and Drug Development Professionals

Methamphetamine (METH), a potent psychostimulant, exerts a profound and often devastating impact on the central nervous system. While its effects on the dopaminergic system are widely recognized, a compelling body of evidence illuminates a parallel and equally critical neurotoxic cascade targeting serotonergic neurons. This in-depth technical guide synthesizes the current understanding of METH-induced serotonergic neurotoxicity, presenting quantitative data, detailed experimental methodologies, and a visual representation of the intricate signaling pathways involved. This resource is intended for researchers, scientists, and drug development professionals engaged in understanding the molecular underpinnings of METH abuse and developing therapeutic interventions.

Quantitative Impact of Methamphetamine on the Serotonergic System

Methamphetamine administration triggers a significant and dose-dependent depletion of key markers of serotonergic integrity. The following tables summarize the quantitative effects of METH on serotonin (B10506) (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), as well as on the serotonin transporter (SERT) and the rate-limiting enzyme in serotonin synthesis, tryptophan hydroxylase (TPH).

| Table 1: Effect of Methamphetamine on Serotonin (5-HT) and 5-HIAA Levels | |||

| Brain Region | Animal Model | METH Dosing Regimen | % Decrease (vs. Control) |

| Striatum | Rat | 10 mg/kg, i.p. (4 doses, 2h intervals) | 5-HT: ↓50% 5-HIAA: ↓63% |

| Nucleus Accumbens | Rat | 10 mg/kg, i.p. (4 doses, 2h intervals) | 5-HT: ↓63% |

| Olfactory Bulb | Rat | Not Specified | 5-HT: Significantly Reduced[1] |

| Table 2: Effect of Methamphetamine on Serotonin Transporter (SERT) Binding/Uptake | |||

| Brain Region | Animal Model | METH Dosing Regimen | % Decrease (vs. Control) |

| Prefrontal Cortex | Rat | Not Specified | SERT Binding: ↓58-80%[2] |

| Striatum | Rat | Not Specified | SERT Binding: ↓72-88%[2] |

| Multiple Brain Regions | Rat | 5 mg/kg or 10 mg/kg, s.c. (4 doses, 1h intervals) | SERT Availability: Significant dose-dependent reduction[3] |

| Table 3: Effect of Methamphetamine on Tryptophan Hydroxylase (TPH) Activity | |||

| Brain Region | Animal Model | METH Dosing Regimen | % Decrease (vs. Control) |

| Neostriatum & Hippocampus | Rat | 15 mg/kg (4 doses, 6h intervals) | TPH Activity: ↓~90%[4] |

| Brainstem & Forebrain | Rat | 20 mg/kg, i.p. (every 12h for 6 days) | Vmax of TPH: ↓31.5-32.8%[5] |

Key Experimental Protocols

The following sections detail common methodologies employed in preclinical studies to investigate METH-induced serotonergic neurotoxicity.

Animal Models and Dosing Regimens

-

Animal Model: Male Sprague-Dawley rats or Swiss Webster mice are frequently used.[6][7]

-

Neurotoxic Dosing Regimen: A common paradigm involves multiple high-dose injections of METH to induce significant neurotoxicity. A representative protocol is the administration of 10 mg/kg METH (intraperitoneally, i.p., or subcutaneously, s.c.) every 2 hours for a total of four injections.[6] Another regimen uses 15 mg/kg METH administered in four sequential doses at 6-hour intervals.[4]

-

Control Group: Control animals receive saline injections following the same schedule as the METH-treated group.

-

Temperature Monitoring: METH administration can induce hyperthermia, which is a critical factor in its neurotoxicity. Core body temperature is often monitored, and cooling measures may be implemented to prevent lethality.[6][8]

Measurement of Serotonin and its Metabolites

-

Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is the gold standard for quantifying 5-HT and 5-HIAA levels in brain tissue.[9]

-

Sample Preparation:

-

Brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) are dissected.

-

Tissue is homogenized in a solution typically containing a deproteinizing agent like perchloric acid.[6]

-

The homogenate is centrifuged to pellet proteins, and the supernatant is collected for analysis.

-

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase with a specific pH and composition is used to separate 5-HT and 5-HIAA.

-

Detection: An electrochemical detector is used to measure the oxidation of 5-HT and 5-HIAA, allowing for their sensitive and specific quantification.

Assessment of Serotonin Transporter (SERT) Density

-

Technique: Autoradiography using a radiolabeled ligand that specifically binds to SERT is a common method to visualize and quantify SERT density.

-

Radioligand: [¹²⁵I]RTI-55 is a frequently used radioligand for SERT autoradiography.[2]

-

Procedure:

-

Animals are euthanized, and brains are rapidly removed and frozen.

-

Coronal brain sections are cut using a cryostat.

-

Sections are incubated with the radiolabeled ligand.

-

Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radiolabeled SERT blocker.

-

Sections are washed, dried, and apposed to film or a phosphor imaging screen.

-

The resulting autoradiograms are analyzed using densitometry to quantify the binding density in specific brain regions.

-

Tryptophan Hydroxylase (TPH) Activity Assay

-

Principle: TPH activity is determined by measuring the rate of conversion of its substrate, tryptophan, to 5-hydroxytryptophan (B29612) (5-HTP).

-

Procedure:

-

Brain tissue is homogenized in a buffer solution.

-

The homogenate is incubated with tryptophan and necessary co-factors.

-

The reaction is stopped, and the amount of 5-HTP produced is quantified, often using HPLC.

-

-

Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km) can be determined to assess changes in enzyme efficiency.[5]

Signaling Pathways of Methamphetamine-Induced Serotonergic Neurotoxicity

The neurotoxic effects of METH on serotonergic neurons are not the result of a single mechanism but rather a complex interplay of interconnected signaling pathways. The primary drivers of this damage are oxidative stress, excitotoxicity, and neuroinflammation.

Oxidative Stress

METH administration leads to a surge in reactive oxygen species (ROS) and reactive nitrogen species (RNS) within serotonergic neurons. This oxidative burden overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Caption: Methamphetamine-induced oxidative stress cascade.

Excitotoxicity

METH indirectly leads to excessive glutamate (B1630785) release, over-activating glutamate receptors (primarily NMDA and AMPA receptors). This results in a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic intracellular events.

Caption: Methamphetamine-induced excitotoxicity pathway.

Neuroinflammation

METH triggers the activation of microglia and astrocytes, the resident immune cells of the brain. This neuroinflammatory response, while initially protective, can become chronic and contribute to neuronal damage through the release of pro-inflammatory cytokines and other cytotoxic factors.

Caption: Methamphetamine-induced neuroinflammation pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the neurotoxic effects of methamphetamine on the serotonergic system in a preclinical setting.

Caption: Preclinical experimental workflow.

References

- 1. The Persistent Neurotoxic Effects of Methamphetamine on Dopaminergic and Serotonergic Markers in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methamphetamine, d-amphetamine and p-chloroamphetamine induced neurotoxicity differentially effect impulsive responding on the stop-signal task in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Long-term effects of multiple doses of methamphetamine on tryptophan hydroxylase and tyrosine hydroxylase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of chronic methamphetamine administration on tryptophan hydroxylase activity, [3H]serotonin synaptosomal uptake, and serotonin metabolism in rat brain following systemic tryptophan loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CM156, a high affinity sigma ligand, attenuates the stimulant and neurotoxic effects of methamphetamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Changes in Ambient Temperature Cause Large Changes in 3,4-Methylenedioxymethamphetamine (MDMA)-Induced Serotonin Neurotoxicity and Core Body Temperature in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Heritable Determinants of Blood and Brain Serotonin Homeostasis Using Recombinant Inbred Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective of Methamphetamine Use in Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine, a potent central nervous system stimulant, has a complex and multifaceted history intertwined with medical application, military use, and illicit abuse. This technical guide provides an in-depth exploration of the historical perspective of methamphetamine's use in medicine, focusing on its synthesis, early therapeutic applications, mechanism of action as understood in its time, and its eventual decline in mainstream medical practice. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's journey through the pharmacopeia.

Early Synthesis and Discovery

Amphetamine was first synthesized in 1887 by German chemist Lazar Edeleanu.[1] However, it was the more potent derivative, methamphetamine, that was first synthesized in 1893 by Japanese chemist Nagai Nagayoshi from the precursor ephedrine.[2] A more streamlined process for crystallization was later developed by Akira Ogata in 1919, which made large-scale production feasible.[3] Initially, amphetamines were investigated for various therapeutic uses, including as a treatment for asthma and nasal congestion in the form of the Benzedrine inhaler.[2]

Therapeutic Applications and Dosages

From the 1930s through the 1960s, methamphetamine and its parent compound, amphetamine, were prescribed for a range of medical conditions. The following tables summarize the historical medical uses and associated dosages.

Table 1: Historical Medical Indications and Dosages of Methamphetamine

| Medical Condition | Brand Name(s) | Typical Dosage Range | Period of Common Use |

| Narcolepsy | Desoxyn, Methedrine | 20 - 60 mg/day[4] | 1930s - 1970s |

| Obesity (short-term) | Desoxyn | 5 mg, taken 30 minutes before each meal[5] | 1940s - 1970s |

| Mild Depression | (various) | Not well-standardized, often part of combination products | 1950s - 1960s |

| Attention Deficit Hyperactivity Disorder (ADHD) in children (≥6 years) | Desoxyn | Initial: 5 mg once or twice daily; Usual effective dose: 20-25 mg daily[6] | 1960s - present (limited) |

Table 2: Military Use of Amphetamines and Methamphetamine in World War II

| Country | Brand Name | Dosage | Purpose |

| Germany | Pervitin | 3-5 tablets (9-15 mg) per day; max ~100 mg/day[7] | Enhance endurance, combat fatigue |

| United Kingdom | Benzedrine | Not specified | Combat fatigue |

| United States | Benzedrine | 5 mg tablets | Reduce combat fatigue |

| Japan | (not specified) | Not specified | Enhance endurance for pilots and factory workers |

Regulatory History and Decline in Medical Use

The widespread use and availability of amphetamines and methamphetamine led to increasing reports of abuse and adverse effects. In the United States, the Food and Drug Administration (FDA) began to tighten regulations in the 1960s.[8] The Controlled Substances Act of 1970 classified methamphetamine as a Schedule II drug, signifying a high potential for abuse but with accepted medical uses.[3] This legislation, along with a growing understanding of the drug's addictive potential, led to a significant decline in its prescription for many of the earlier indications.[9] By the 1970s, the legal production of injectable methamphetamine was severely restricted.[10] Today, the FDA-approved use of methamphetamine (Desoxyn) is primarily limited to the treatment of ADHD and, in rare cases, for short-term management of obesity.[11]

Table 3: Timeline of Key Regulatory Events in the United States

| Year | Event | Impact on Methamphetamine |

| 1937 | Amphetamine approved by the American Medical Association in tablet form.[2] | Paved the way for prescription use of amphetamine-class drugs. |

| 1959 | FDA begins to require prescriptions for Benzedrine inhalers.[2] | Increased control over a widely available amphetamine product. |

| 1970 | Passage of the Controlled Substances Act. | Methamphetamine classified as a Schedule II controlled substance, significantly restricting its medical use and increasing penalties for illicit production and distribution.[3] |

| 2005 | Combat Methamphetamine Epidemic Act. | Restricted the sale of precursor chemicals like pseudoephedrine, impacting illicit production.[12] |

Mechanism of Action: A Historical Scientific Perspective

Early researchers understood that methamphetamine produced its stimulant effects by acting on the central nervous system. The primary mechanism of action involves the increased release of monoamine neurotransmitters, particularly dopamine (B1211576) and norepinephrine, from presynaptic nerve terminals.[13]

Signaling Pathway of Methamphetamine

The following diagram illustrates the historically understood signaling pathway of methamphetamine at a synapse.

References

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. tonydagostino.co.uk [tonydagostino.co.uk]

- 3. Methamphetamine: A History [narconon.org]

- 4. Treatment of Narcolepsy with Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Methamphetamine - Wikipedia [en.wikipedia.org]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Methamphetamine in the United States - Wikipedia [en.wikipedia.org]

- 9. Amphetamine-Type Stimulants: The Early History of Their Medical and Non-Medical Uses. | Semantic Scholar [semanticscholar.org]

- 10. dentalcare.com [dentalcare.com]

- 11. dea.gov [dea.gov]

- 12. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Navigating the Labyrinth: A Technical Guide to Methamphetamine Pharmacokinetics and Metabolism in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine, a potent central nervous system stimulant, continues to be a subject of intense research due to its high potential for abuse and profound neurotoxic effects. Rodent models are indispensable tools for elucidating the complex pharmacokinetic and metabolic profiles of methamphetamine, providing critical data for the development of therapeutic interventions and a deeper understanding of its physiological and pathological consequences. This in-depth technical guide synthesizes key findings on the absorption, distribution, metabolism, and excretion (ADME) of methamphetamine in rats and mice, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing complex processes for enhanced clarity.

I. Pharmacokinetics of Methamphetamine in Rodent Models

The pharmacokinetic profile of methamphetamine in rodents is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life. Significant variability is observed depending on the species, strain, sex, dose, and route of administration.

Absorption

Following administration, methamphetamine is readily absorbed into the bloodstream. The time to reach maximum plasma concentration (Tmax) is influenced by the route of administration. Intraperitoneal injections in rats result in a Tmax of approximately 7.5 minutes, while subcutaneous administration leads to a delayed Tmax.[1] Intravenous administration results in the most rapid achievement of peak plasma concentrations.[2]

Distribution

Methamphetamine exhibits extensive distribution throughout the body. Studies in rats have shown that after intravenous administration, methamphetamine accumulates in various tissues with the following rank order of concentration: kidney > spleen > brain > liver > heart > serum.[2] The brain-to-serum concentration ratio in rats can be as high as 13:1 within 20 minutes of an intravenous dose, equilibrating to a steady 8:1 ratio after 2 hours.[2] In mice, methamphetamine and its metabolites are also found to accumulate in the kidney, liver, and salivary glands.[3][4] The volume of distribution values for methamphetamine can be lower in female rats compared to males.[5][6]

Metabolism and Excretion

The elimination of methamphetamine occurs through both hepatic metabolism and renal excretion.[3] In rodents, the primary metabolic pathways are N-demethylation to its active metabolite, amphetamine (AMP), and para-hydroxylation to para-hydroxymethamphetamine (p-OHMA), which is considered inactive psychoactively but possesses cardiovascular activity.[3][7] The cytochrome P450 enzyme system, specifically the CYP2D subfamily in rats (analogous to human CYP2D6), is the major catalyst for these metabolic transformations.[3][7][8] Studies have shown that pretreatment with methamphetamine can induce the activity of CYP2D and CYP2C6 enzymes in rats.[9][10][11]

Approximately 40% of a methamphetamine dose is excreted unchanged in the urine.[3] The renal clearance of methamphetamine can be influenced by urinary pH.[12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of methamphetamine and its primary metabolite, amphetamine, in various rodent models.

Table 1: Pharmacokinetic Parameters of Methamphetamine in Rats

| Parameter | Value | Species/Strain | Dose & Route | Sex | Reference |

| Elimination Half-Life (t½) | 53 - 66 min | Sprague-Dawley | 1.0 mg/kg i.v. | Male | [2] |

| Clearance (CL) | ~25% higher in males | Sprague-Dawley | 0.048 mg/kg i.v. bolus | Male & Female | [5][6] |

| Volume of Distribution (Vd) | ~33% higher in males | Sprague-Dawley | 0.048 mg/kg i.v. bolus | Male & Female | [5][6] |

| AUC | Greater with s.c. vs. i.p. | Sprague-Dawley | 3.0 mg/kg | Male | [13] |

| Cmax | Occurs later with s.c. vs. i.p. | Sprague-Dawley | 3.0 mg/kg | Male | [13] |

Table 2: Pharmacokinetic Parameters of Amphetamine (Metabolite) in Rats

| Parameter | Value | Species/Strain | METH Dose & Route | Sex | Reference |

| Elimination Half-Life (t½) | 68 - 75 min | Sprague-Dawley | 1.0 mg/kg i.v. | Male | [2] |

| Tmax | ~20 min | Sprague-Dawley | 1.0 mg/kg i.v. | Male | [2] |

| Formation | Significantly lower in females | Sprague-Dawley | 1.0 & 3.0 mg/kg | Male & Female | [14] |

Table 3: Pharmacokinetic Parameters of Methamphetamine in Mice

| Parameter | Value | Species/Strain | Dose & Route | Sex | Reference |

| Elimination Half-Life (t½) | ~56.6 min | Not Specified | 0.64 mg/kg i.p. | Not Specified | [15] |

| Plasma Clearance | Comparable between Oct3+/+ and Oct3-/- | FVB | 10 mg/kg i.v. | Male | [3] |

| Volume of Distribution | Comparable between Oct3+/+ and Oct3-/- | FVB | 10 mg/kg i.v. | Male | [3] |

| AUC | Not significantly different between Oct3+/+ and Oct3-/- | FVB | 10 mg/kg i.v. | Male | [3] |

Table 4: Pharmacokinetic Parameters of Metabolites in Mice

| Parameter | Analyte | Value | Species/Strain | METH Dose & Route | Sex | Reference |

| Tmax | p-OHMA | ~2 min | FVB | 10 mg/kg i.v. | Male | [3] |

| Tmax | Amphetamine | ~60 min | FVB | 10 mg/kg i.v. | Male | [3] |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used in rodent studies of methamphetamine pharmacokinetics and metabolism.

Animal Models

-

Species and Strain: Sprague-Dawley rats are frequently used for pharmacokinetic studies.[2][6] FVB, C57BL/6J, and BALB/c mice have also been utilized.[3][16][17]

-

Sex: Both male and female rodents are used, with studies highlighting significant sex-dependent differences in pharmacokinetics, particularly in rats.[5][6][14]

Dosing and Administration

-

Routes of Administration: Common routes include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of route significantly impacts the pharmacokinetic profile.[1][2][13]

-

Dosing Regimens: Studies employ single-dose administrations, multiple-dose regimens, and escalating-dose protocols to mimic different patterns of human drug use.[2][16][18] For instance, a chronic study in mice involved escalating doses from 5 to 30 mg/kg (i.p.) once daily for 20 days.[16]

Sample Collection

-

Matrices: Blood (serum or plasma), brain tissue, and urine are the most common matrices collected for analysis.[2][5][16]

-

Time Points: Samples are typically collected at multiple time points post-administration to characterize the full pharmacokinetic curve.[2][3]

Analytical Methods

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of methamphetamine and its metabolites in biological matrices.[3][5] Gas chromatography-mass spectrometry (GC-MS) has also been used for metabolomics studies.[16]

III. Visualizing Key Processes

Diagrams are provided below to illustrate the metabolic pathways of methamphetamine and a typical experimental workflow for a pharmacokinetic study.

IV. Impact on Systemic Metabolism

Chronic methamphetamine administration has been shown to significantly alter the systemic metabolism in rodents. Metabolomic studies in rats and mice have revealed perturbations in several key metabolic pathways:

-

Energy Metabolism: Methamphetamine administration leads to an elevation in energy metabolism, characterized by the depletion of branched-chain amino acids, an accelerated tricarboxylic acid (TCA) cycle, and increased lipid metabolism.[19][20][21]

-

Amino Acid Metabolism: Changes in the levels of various amino acids, including glutamate, aspartate, alanine, and glycine, suggest an impact on neurotransmitter systems and overall nervous system activity.[19][20]

-

Purine (B94841) Metabolism: Abnormal purine metabolism has been observed in the urine of mice exposed to methamphetamine.[16]

These metabolic alterations provide potential biomarkers for methamphetamine exposure and offer insights into the mechanisms underlying its toxicity.[19][20]

Conclusion

The study of methamphetamine pharmacokinetics and metabolism in rodent models provides a critical foundation for understanding its effects in humans. This guide has summarized key quantitative data, outlined common experimental protocols, and visualized essential processes to serve as a comprehensive resource for researchers in the field. The observed species, sex, and dose-dependent differences underscore the importance of careful experimental design and interpretation. Future research, leveraging advanced analytical techniques and sophisticated animal models, will continue to refine our understanding of this complex drug and aid in the development of effective countermeasures for its abuse and toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Disposition of methamphetamine and its metabolite amphetamine in brain and other tissues in rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of Methamphetamine and Major Metabolites in Mice: Role of Organic Cation Transporter 3 in Tissue-Selective Accumulation of Para-Hydroxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition of Methamphetamine and Major Metabolites in Mice: Role of Organic Cation Transporter 3 in Tissue-Selective Accumulation of Para-Hydroxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. The Pharmacokinetics of Methamphetamine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of CYP2D in rat brain in methamphetamine-induced striatal dopamine and serotonin release and behavioral sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P4502D isozymes catalyze the 4-hydroxylation of methamphetamine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Effect of methamphetamine on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interaction and Transport of Methamphetamine and its Primary Metabolites by Organic Cation and Multidrug and Toxin Extrusion Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (+)-Methamphetamine-induced spontaneous behavior in rats depends on route of (+)METH administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sex- and dose-dependency in the pharmacokinetics and pharmacodynamics of (+)-methamphetamine and its metabolite (+)-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A single administration of methamphetamine to mice early in the light period decreases running wheel activity observed during the dark period - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Biomarkers for Methamphetamine Exposure Time Prediction in Mice Using Metabolomics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Acute and Chronic Methamphetamine Treatment in Mice on Gdnf System Expression Reveals a Potential Mechanism of Schizophrenia Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The metabolic impact of methamphetamine on the systemic metabolism of rats and potential markers of methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The metabolic impact of methamphetamine on the systemic metabolism of rats and potential markers of methamphetamine abuse - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

In Vitro Models for Studying Methamphetamine-Induced Neuroinflammation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methamphetamine (METH) is a potent psychostimulant and one of the most widely abused illicit drugs globally. Its chronic use leads to severe neurotoxic effects, including cognitive decline, memory impairment, and neurodegeneration. A critical mechanism underlying this neurotoxicity is the induction of a persistent inflammatory state in the central nervous system (CNS), termed neuroinflammation. This process is characterized by the activation of glial cells—microglia and astrocytes—which release a cascade of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), ultimately contributing to neuronal damage and blood-brain barrier (BBB) disruption.

Understanding the precise molecular pathways driving METH-induced neuroinflammation is paramount for developing effective therapeutic interventions. In vitro models provide powerful, controlled systems to dissect these complex cellular and molecular events, offering a platform to investigate signaling cascades, identify novel drug targets, and screen potential therapeutic compounds. This technical guide provides a comprehensive overview of the core in vitro models, key signaling pathways, and detailed experimental protocols used to study METH-induced neuroinflammation.

Core In Vitro Models for Neuroinflammation

The choice of an in vitro model depends on the specific research question, balancing physiological relevance with reproducibility and scalability.

2.1 Microglial Cell Models Microglia are the resident immune cells of the CNS and are primary responders to METH. METH-induced microglial activation, or microgliosis, is a hallmark of its neurotoxicity.

-

Primary Microglial Cultures: Isolated from rodent brains, these cells offer the highest physiological relevance but are challenging to culture and maintain purity.

-

Immortalized Microglial Cell Lines:

-

BV-2 and N9 (Murine): Widely used due to their ease of culture and robust inflammatory response. They are suitable for high-throughput screening and mechanistic studies.

-

CHME-5 (Human): An immortalized human fetal microglial cell line, valuable for studying human-specific responses.

-

IMG (Immortalized Microglia): Isolated from mature mouse brains, these cells have been shown to become activated and increase pro-inflammatory chemokine production in response to METH.

-

2.2 Astrocytic Cell Models Astrocytes, the most abundant glial cells in the CNS, actively participate in neuroinflammation, often in crosstalk with microglia.

-

Primary Astrocyte Cultures: Provide a physiologically relevant model to study astrocyte-specific responses and their interaction with other cell types.

-

A172 (Human): A human glioblastoma cell line that can be used to investigate specific pathways like inflammasome activation.

2.3 Advanced Co-culture and 3D Models These models aim to recapitulate the complex cell-cell interactions within the CNS.

-

Neuron-Microglia Co-cultures: Essential for studying how METH-activated microglia induce neuronal damage and for testing neuroprotective agents. The CD200-Fc fusion protein, for example, has been shown to suppress microglial activation and cytokine secretion in this system.

-

Blood-Brain Barrier (BBB) Models: Typically involve culturing brain microvascular endothelial cells (BMVECs), such as the bEnd.3 cell line, on Transwell inserts, often in co-culture with astrocytes. These models are crucial for studying METH-induced BBB disruption, a key component of its neurotoxicity.

-

Human Cerebral Organoids: These 3D structures derived from human stem cells contain various neural cell types, including astrocytes and neural progenitors. They offer a sophisticated platform to study METH-induced changes in gene expression networks related to inflammation and apoptosis in a developing human brain context.

Key Signaling Pathways in METH-Induced Neuroinflammation

METH orchestrates a neuroinflammatory response by engaging multiple interconnected signaling pathways.

3.1 Toll-Like Receptor 4 (TLR4) Signaling A primary mechanism for METH-induced glial activation involves the innate immune receptor TLR4. METH has been shown to bind to the TLR4 co-receptor, myeloid differentiation factor-2 (MD-2), triggering the activation of downstream inflammatory cascades.

-

Mechanism: TLR4 activation proceeds via two main pathways: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways. The MyD88-dependent pathway is crucial for METH's effects, culminating in the activation of nuclear factor-kappa B (NF-κB).

Caption: METH activates the TLR4/NF-κB pathway in microglia.

3.2 Inflammasome Activation Inflammasomes are multi-protein complexes that, when activated, lead to the cleavage of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.

-

Mechanism: METH can trigger the activation of the NLRP3 inflammasome. This is a two-step process:

-

Priming (Signal 1): Often initiated by TLR4/NF-κB activation, leading to the increased transcription of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): METH provides the second signal, which can be mediated by factors like mitochondrial ROS production, potassium efflux, or lysosomal damage. This triggers the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), leading to caspase-1 auto-cleavage and activation.

-

-

Other Inflammasomes: In astrocytes, METH has been shown to induce the NLRP6 inflammasome. In the context of HIV co-morbidity, METH can synergize with the viral protein Tat to activate the AIM2 inflammasome in microglia.

Caption: Two-signal model for METH-induced NLRP3 inflammasome activation.

3.3 Astrocyte-Microglia Crosstalk METH does not always directly activate microglia. Instead, it can stimulate astrocytes to release signaling molecules that, in turn, activate microglia, creating a vicious cycle of neuroinflammation.

-

Mechanism: METH exposure can cause astrocytes to release pro-inflammatory cytokines like TNF-α and the excitatory neurotransmitter glutamate. This release can be dependent on IP3 receptor-mediated calcium mobilization. These astrocyte-derived factors then act on microglia, triggering their activation and amplifying the inflammatory response.

Caption: METH stimulates astrocytes to release TNF-α and glutamate, activating microglia.

Experimental Protocols and Methodologies

This section outlines key protocols for studying METH-induced neuroinflammation in vitro.

4.1 General Cell Culture and METH Treatment

-

Cell Line Culture (Example: BV-2 Microglia):

-

Culture BV-2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days when they reach 80-90% confluency.

-

For experiments, seed cells in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for viability assays) and allow them to adhere overnight.

-

-

METH Preparation and Treatment:

-

Prepare a high-concentration stock solution of Methamphetamine Hydrochloride in sterile, nuclease-free water or cell culture medium.

-

Sterilize the stock solution using a 0.22 µm syringe filter.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.

-

Replace the old medium with the METH-containing medium and incubate for the specified duration (e.g., 30 minutes to 48 hours).

-

Table 1: METH Treatment Parameters in In Vitro Studies

| Cell Model | METH Concentration | Duration | Key Finding | Reference |

|---|---|---|---|---|

| CHME-5 Microglia | 50 µM - 700 µM | 30 min - 24 h | Dose-dependent activation of NF-κB. | |

| Immortalized Microglia (IMG) | 10 µM - 500 µM | Not specified | Dose-dependent increase in activation markers (CD11b) and CCL2. | |

| Primary Rat Astrocytes | 0.5 mM - 1.0 mM | 24 h | Increased LDH release and Nrf2 expression. | |

| bEnd.3 Endothelial Cells | 1 mM | 24 h - 72 h | Time-dependent decrease in cell viability. | |

| BV-2 Microglia & HIV Tat | 0.05 mM - 0.8 mM | 0.5 h - 24 h | Synergistic induction of pyroptosis and AIM2 inflammasome activation. |

| Mouse Primary Astrocytes | 50 µM | 3 h - 48 h | Time-dependent increase in NLRP6 expression. | |

4.2 Assessing Glial Activation

-

Protocol: Immunocytochemistry for Iba1/GFAP

-

Culture cells on sterile glass coverslips in a 24-well plate.

-

After METH treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% goat serum in PBS for 1 hour.

-

Incubate with primary antibody (e.g., rabbit anti-Iba1 for microglia or mouse anti-GFAP for astrocytes) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope. Analyze for changes in morphology and protein expression.

-

4.3 Quantifying Inflammatory Mediators

-

Protocol: ELISA for Secreted Cytokines

-

Following METH treatment, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

Perform the ELISA using a commercial kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

-

4.4 Analyzing Signaling Pathways

-

Protocol: Western Blot for NF-κB Nuclear Translocation

-

After METH treatment, perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Measure the protein concentration of both fractions using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with antibodies for loading controls (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) to ensure proper fractionation and equal loading. An increase in the p65 signal in the nuclear fraction indicates activation.

-

4.5 Measuring BBB Permeability

-

Protocol: In Vitro BBB Model using Transwells

-

Coat Transwell inserts (e.g., 3.0 µm pore size) with a suitable extracellular matrix component like gelatin or collagen.

-

Seed brain endothelial cells (e.g., bEnd.3) on the apical (upper) side of the insert. Seed astrocytes on the basolateral (lower) side of the well.

-

Allow the co-culture to establish a tight monolayer, which can take several days. Monitor barrier integrity by measuring Transendothelial Electrical Resistance (TEER) with a voltmeter. A high TEER value indicates a tight barrier.

-

Treat the model with METH on the apical side.

-

Measure TEER at various time points. A decrease in TEER indicates a loss of barrier integrity.

-

To measure permeability, add a fluorescent tracer (e.g., sodium fluorescein (B123965) or FITC-dextran) to the apical chamber.

-

After a set time, collect samples from the basolateral chamber and measure the fluorescence. An increase in fluorescence in the basolateral chamber indicates increased permeability.

-

Caption: A general experimental workflow for assessing METH-induced neuroinflammation.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for comparing results across different studies and models.

Table 2: Quantitative Effects of METH on Inflammatory Cytokine Release

| Cell Model | METH Dose | Cytokine | Fold Change / Concentration | Reference |

|---|---|---|---|---|

| LPS-primed Rat Microglia | 18 µM | IL-1β | Significant increase vs. LPS alone | |

| Mouse Primary Astrocytes | 50 µM | IL-1β | ~2.5-fold increase | |

| Mouse Primary Astrocytes | 50 µM | IL-18 | ~3-fold increase |

| Human Brain Endothelial Cells | Not specified | TNF-α | Dose-dependent overexpression | |

Table 3: Summary of METH Effects on BBB Integrity In Vitro

| BBB Model | METH Concentration | Outcome Measured | Result | Reference |

|---|---|---|---|---|

| Murine Endothelial & Glial Co-culture | 10 µM | Albumin-Evans Blue Passage | Additive disruption when combined with C. neoformans GXM | |

| bEnd.3 Endothelial Cells | 1 mM | Apoptosis | Significant, time-dependent increase | |

| Human Brain Endothelial Cells | Not specified | Tight Junction Proteins (ZO-1, Occludin) | Reduced expression |

| RBMVEC Monolayer | 1 µM | Na-F Permeability | Significant increase after 1 hour | |

Conclusion and Future Directions

In vitro models have been instrumental in elucidating the complex cellular and molecular mechanisms of METH-induced neuroinflammation. They have established the critical roles of glial cells, the TLR4 and inflammasome pathways, and intricate glial crosstalk in the drug's neurotoxic profile. These models provide reproducible and scalable platforms for screening novel anti-inflammatory and neuroprotective compounds.

However, it is important to acknowledge their limitations. Monocultures cannot replicate the complex intercellular communication of the brain, and many studies use METH concentrations that may be higher than those found in the brains of users. Furthermore, these models lack the influence of systemic factors like peripheral immune responses and metabolism.

Future research should focus on:

-

Advanced 3D and Microfluidic Models: Developing more sophisticated "brain-on-a-chip" and organoid systems that better mimic the neurovascular unit and cellular architecture of the brain.

-

Patient-Derived Cells: Utilizing induced pluripotent stem cells (iPSCs) from METH users to create patient-specific neural cell models, allowing for the investigation of genetic predispositions to neuroinflammation.

-

Integrating Systemic Factors: Designing co-culture systems that incorporate peripheral immune cells or factors to model the interplay between central and peripheral inflammation.

By continuing to refine and advance these in vitro systems, researchers can further unravel the complexities of METH-induced neuroinflammation and accelerate the development of effective therapies to mitigate its devastating neurological consequences.

The Role of Sigma Receptors in Methamphetamine's Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methamphetamine (METH), a potent psychostimulant, exerts its complex neurochemical and behavioral effects through various mechanisms, extending beyond its primary interaction with monoamine transporters. A growing body of evidence highlights the critical involvement of sigma (σ) receptors, specifically the σ1 and σ2 subtypes, in mediating METH's actions. METH binds to both receptor subtypes at physiologically relevant concentrations, initiating a cascade of intracellular events that contribute significantly to its stimulant, addictive, and neurotoxic properties.[1] This technical guide provides a comprehensive overview of the role of sigma receptors in the pharmacology of methamphetamine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. Understanding this interaction is crucial for developing novel therapeutic strategies for METH addiction and its neurological consequences.

Methamphetamine's Direct Interaction with Sigma Receptors

Methamphetamine acts as a ligand for both σ1 and σ2 receptors, though it displays a notable preference for the σ1 subtype.[2] This interaction is competitive, as demonstrated by saturation binding studies where METH significantly alters the dissociation constant (Kd) of selective σ1 radioligands without changing the maximum number of binding sites (Bmax).[2] This direct binding is a crucial initiating step for many of METH's downstream effects.

Data Presentation: Binding Affinities

The affinity of methamphetamine and related compounds for sigma receptors has been quantified in numerous studies. The table below summarizes these key binding affinity (Ki) values.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| Methamphetamine | σ1 | 2.0 - 2.2 µM | Rodent Brain | [1][3] |

| Methamphetamine | σ2 | 46.7 - 47 µM | Rodent Brain | [1][3] |

| BD-1063 (Antagonist) | σ1 | 9 nM | - | [4] |

| BD-1063 (Antagonist) | σ2 | 449 nM | - | [4] |

| SA4503 (Agonist) | σ1 | 0.004 µM | - | [3] |

| SA4503 (Agonist) | σ2 | 0.06 µM | - | [3] |

Signaling Pathways and Mechanisms

The binding of METH to sigma receptors, primarily the σ1 receptor located on the endoplasmic reticulum (ER) membrane, triggers a complex array of intracellular signaling events.[5][6] These pathways are central to METH's ability to dysregulate dopamine (B1211576) neurotransmission and induce cellular stress.

Modulation of the Dopaminergic System

Sigma receptors are present on dopaminergic neurons and their activation directly stimulates dopamine synthesis and release.[1][7] METH's activation of σ1 receptors leads to the production of reactive oxygen species (ROS).[4] These ROS are thought to modify the vesicular monoamine transporter 2 (VMAT2) through the S-glutathionylation of a cysteine residue, impairing its function.[4] This leads to an accumulation of dopamine in the cytoplasm, which is then released into the synapse via the dopamine transporter (DAT), contributing to the massive increase in extracellular dopamine.[4][8]

Neuroinflammation and Microglial Activation

METH-induced neurotoxicity is strongly associated with neuroinflammation, particularly the activation of microglia.[9][10] Sigma receptors are expressed in microglia, and their activation by METH is a key step in this inflammatory response.[9][11] This leads to the upregulation and release of pro-inflammatory cytokines, such as the Interleukin-6 (IL-6) family, which contribute to neuronal damage.[9] Sigma receptor antagonists have been shown to block METH-induced microglial activation and cytokine expression, highlighting this pathway as a mechanism for their neuroprotective effects.[9][10]

Oxidative, ER, and Mitochondrial Stress

The σ1 receptor functions as a chaperone protein at the mitochondria-associated ER membrane (MAM).[1] METH's interaction with σ1 receptors contributes to cellular stress by:

-

Oxidative Stress: Promoting the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[12]

-

Endoplasmic Reticulum (ER) Stress: Disturbing cellular calcium homeostasis, a known consequence of METH exposure.[1]

-

Mitochondrial Dysfunction: Sustained ER stress and calcium efflux can trigger the mitochondrial apoptosis cascade through permeabilization of the mitochondrial pore.[1]

References

- 1. Role of Sigma Receptors in Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sigma receptor agonist SA4503 both attenuates and enhances the effects of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attenuation of methamphetamine-induced effects through the antagonism of sigma (σ) receptors: evidence from in vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. SN79, a sigma receptor ligand, blocks methamphetamine-induced microglial activation and cytokine upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma receptor antagonists attenuate acute methamphetamine-induced hyperthermia by a mechanism independent of IL-1β mRNA expression in the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methamphetamine - Wikipedia [en.wikipedia.org]

Genetic Polymorphisms Influencing Methamphetamine Addiction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract